
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22INO2 and a molecular weight of 339.22 g/mol . It is an organic iodide and a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The preparation of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate typically involves the introduction of the iodoethyl group onto a Boc-protected piperidine scaffold bearing a suitable leaving group precursor, such as a hydroxyethyl or bromoethyl substituent. The key synthetic steps include:
- Starting from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate or similar derivatives.
- Conversion of the hydroxyethyl group to the iodoethyl moiety via halogenation reactions.
- Protection of the piperidine nitrogen with a tert-butyl carbamate group to afford the Boc-protected product.
Preparation Methods
Halogenation of Hydroxyethyl Precursors
A common route involves transforming the hydroxyethyl side chain into the iodoethyl group by halogenation using iodine reagents or iodide salts under appropriate conditions.
- Starting Material: tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
- Reagents: Iodination agents such as iodine with triphenylphosphine or direct substitution using sodium iodide in a polar aprotic solvent.
- Solvents: Dimethylformamide (DMF) or acetonitrile (MeCN).
- Conditions: Room temperature to mild heating (20–50°C), reaction times ranging from several hours to overnight.
This method leverages the nucleophilic substitution of the hydroxy group by iodide, often facilitated by activation of the hydroxyl group or conversion to a better leaving group (e.g., tosylate or mesylate) prior to iodide displacement.
Alternative Route: From Bromoethyl Precursors
Another approach is halogen exchange (Finkelstein reaction) starting from tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate:
- Reagents: Sodium iodide (NaI) in acetone or DMF.
- Mechanism: SN2 displacement of bromide by iodide.
- Advantages: Typically high yields and mild conditions.
Representative Experimental Procedure (Literature-Based)
Step | Reagents and Conditions | Description |
---|---|---|
1. Formation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Reaction of 4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C | Protects the piperidine nitrogen as Boc carbamate |
2. Activation of hydroxyl group | Conversion of hydroxy group to tosylate or mesylate using tosyl chloride or mesyl chloride in pyridine or triethylamine at 0–5°C | Converts poor leaving group to a good leaving group |
3. Iodide substitution | Treatment with sodium iodide in DMF at room temperature to 50°C for 12–24 h | SN2 displacement of tosylate/mesylate by iodide to yield this compound |
Reaction Optimization and Scale-Up
- Temperature Control: Lower temperatures (0–5°C) during activation steps minimize side reactions and improve selectivity.
- Solvent Choice: Polar aprotic solvents such as DMF enhance nucleophilicity of iodide and solubility of reactants.
- Reaction Time: Extended reaction times (up to 24 h) ensure complete conversion.
- Purification: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is employed for product isolation.
Analytical Characterization
- NMR Spectroscopy:
- ^1H NMR confirms the presence of the tert-butyl group (~1.4 ppm, singlet) and the methylene protons adjacent to iodine (downfield shifted due to electronegativity).
- ^13C NMR shows characteristic signals for Boc carbonyl (~154 ppm) and the iodoethyl carbons.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight confirms incorporation of iodine.
- Purity Assessment: HPLC or TLC monitoring ensures product purity >95%.
Data Table: Summary of Preparation Parameters
Parameter | Typical Conditions | Notes |
---|---|---|
Starting material | tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Commercially available or synthesized |
Hydroxyl activation reagent | Tosyl chloride or mesyl chloride | 1.1 equiv, low temperature (0–5°C) |
Base | Triethylamine or pyridine | 1.5 equiv |
Iodide source | Sodium iodide (NaI) | 1.5–2 equiv |
Solvent | DMF or acetone | Polar aprotic for substitution |
Reaction temperature | Room temperature to 50°C | Controlled to avoid side reactions |
Reaction time | 12–24 hours | Monitored by TLC or HPLC |
Purification | Silica gel chromatography | Gradient elution (hexane/ethyl acetate) |
Yield | Typically 70–85% | Depends on scale and conditions |
Research Findings and Patents
- A patent (WO2014200786A1) describes the preparation of Boc-protected piperidine derivatives with various side chains, emphasizing controlled reaction conditions for high purity and yield, consistent with the above methods.
- Research articles demonstrate the use of tert-butyl 4-iodopiperidine-1-carboxylate in coupling reactions, confirming the availability of the iodide derivative through halogenation of hydroxy precursors.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with different functional groups, while oxidation reactions can produce carbonyl-containing compounds .
Scientific Research Applications
Targeted Protein Degradation
One of the prominent applications of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins by recruiting an E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The semi-flexible linker properties of this compound make it suitable for optimizing the three-dimensional orientation of PROTACs, which is crucial for effective ternary complex formation and enhancing drug-like properties .
Key Features:
- Linker Properties: The compound serves as a semi-flexible linker in PROTAC development, influencing the spatial arrangement necessary for effective protein targeting.
- Impact on Drug Design: Incorporating this compound into PROTACs can improve their efficacy by optimizing binding interactions with both the target protein and E3 ligase.
Synthesis of Bioactive Compounds
This compound is also utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the production of derivatives with enhanced biological activity. For instance, it can be used in reactions that introduce different functional groups, which can alter pharmacokinetic properties or increase potency against specific biological targets .
Synthetic Applications:
- Reactions: It can undergo nucleophilic substitution reactions to introduce diverse substituents.
- Derivatives: The synthesis of derivatives from this compound has been explored for potential anti-cancer and anti-inflammatory activities.
Therapeutic Potential
Research indicates that compounds derived from this compound may exhibit therapeutic potential against various diseases. For example, studies have shown that similar piperidine-based compounds can inhibit specific enzymes implicated in cancer progression and other pathologies .
Case Studies:
- Inhibitory Activity: Some derivatives have demonstrated inhibitory effects on enzymes like PDHK (pyruvate dehydrogenase kinase), which is involved in metabolic regulation and cancer cell metabolism.
- Animal Models: In vitro and in vivo studies have been conducted to assess the efficacy of these compounds in treating conditions such as autoimmune disorders and certain types of cancer .
Comparative Data Table
Application Area | Description | Examples/Case Studies |
---|---|---|
Targeted Protein Degradation | Used as a linker in PROTACs for targeted protein degradation | Enhanced binding efficiency in PROTACs |
Synthesis of Bioactive Compounds | Intermediate for synthesizing derivatives with potential therapeutic effects | Anti-cancer and anti-inflammatory agents |
Therapeutic Potential | Inhibitory effects on disease-related enzymes | PDHK inhibitors in cancer treatment |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive and can participate in substitution reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative used in organic synthesis.
N-Boc-4-piperidineacetaldehyde: A related compound used as a building block in the synthesis of various organic molecules
Uniqueness
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution and oxidation, sets it apart from other piperidine derivatives .
Biological Activity
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C12H22INO2
- Molecular Weight : 319.22 g/mol
The presence of the iodine atom in its structure suggests potential for reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, it can be synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate through iodination reactions. The yield and purity of the compound are critical for ensuring its biological activity.
Step | Reagent | Yield (%) | Conditions |
---|---|---|---|
1 | Tert-butyl 4-hydroxypiperidine-1-carboxylate + Iodine | 49.9% | Room Temperature |
2 | Purification via chromatography | >90% | Standard purification methods |
The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor in different biological pathways. Its piperidine structure is known to confer interactions with various receptors and enzymes.
- Antimycobacterial Activity : Recent studies have highlighted its potential as an inhibitor against Mycobacterium tuberculosis. The compound was evaluated for its ability to inhibit the enzyme MenA, crucial in the menaquinone biosynthetic pathway, which is vital for the survival of Mtb under hypoxic conditions. The IC50 values reported were between 13–22 μM, indicating moderate potency against this pathogen .
- Cancer Therapeutics : Tert-butyl 4-(2-iodoethyl)piperidine derivatives have shown promise in cancer therapy. For instance, compounds derived from this structure demonstrated cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- Cholinesterase Inhibition : The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .
Study on Antimycobacterial Activity
A recent study focused on the synthesis and evaluation of piperidine derivatives, including this compound, against Mycobacterium tuberculosis. The study reported significant inhibition of bacterial growth at concentrations that were non-toxic to mammalian cells.
Compound | IC50 (μM) | GIC50 (μM) |
---|---|---|
This compound | 13 ± 2 | 8 ± 1 |
These results suggest that this compound could be a valuable lead in developing new antitubercular agents .
Study on Cancer Cell Lines
In another significant case study, researchers evaluated the cytotoxicity of various piperidine derivatives on cancer cell lines. This compound exhibited enhanced apoptosis induction compared to control drugs, indicating its potential as an anticancer agent.
Cell Line | Compound Concentration (μM) | % Cell Viability |
---|---|---|
FaDu | 10 | 45 |
20 | 30 |
This data underscores the therapeutic potential of this compound in oncology .
Q & A
Q. [Basic] What are the recommended synthetic routes for tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, and how can intermediate formation be monitored?
Answer:
The synthesis typically involves:
Alkylation: React 4-piperidone derivatives with 1,2-diiodoethane under basic conditions (e.g., NaH in THF at 0–5°C) to introduce the 2-iodoethyl group.
Boc Protection: Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
Monitor intermediates via TLC (hexanes:EtOAc 3:7, Rf ~0.3) and confirm using FTIR-ATR (Boc carbonyl stretch at ~1685 cm⁻¹ and C-I stretch at ~485 cm⁻¹). Purify via column chromatography (silica gel, gradient elution) .
Q. [Advanced] How can researchers resolve contradictions between theoretical and observed NMR chemical shifts for the iodoethyl moiety?
Answer:
Discrepancies may arise from solvent polarity or conformational flexibility. Use:
- Variable-Temperature NMR (VT-NMR): Analyze δ 3.1–3.3 ppm (CH₂I) between -50°C and +50°C to assess rotational barriers.
- DFT Calculations: Compare experimental shifts with B3LYP/6-311+G(d,p)-derived values (solvent: CDCl₃, implicit PCM model).
- 2D NMR: HSQC and HMBC correlations confirm coupling networks (e.g., cross-peaks between CH₂I protons and adjacent piperidine carbons) .
Q. [Basic] What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Q. [Advanced] Design a protocol to assess the compound’s stability under various pH conditions.
Answer:
Buffer Preparation: pH 1.2 (HCl/KCl), 4.5 (acetate), 7.4 (phosphate), 9.0 (borate).
Incubation: Dissolve compound (1 mg/mL) in buffers, incubate at 37°C. Withdraw aliquots at 0, 6, 12, 24, 48 hrs.
Analysis:
- UPLC-PDA (254 nm, C18 column) to quantify degradation.
- LC-MS/MS (ESI+) to identify products (e.g., Boc cleavage at pH <2).
- Ion Chromatography for iodide detection (LOD: 0.1 ppm).
Stability Criteria: ≤5% degradation at 24 hrs in biologically relevant pH (e.g., 7.4) .
Q. [Basic] What personal protective equipment (PPE) is required when handling this compound?
Answer:
- Respiratory: NIOSH-certified P95 respirator for powder handling .
- Eye/Face: Full-face shield and chemical goggles during reactions .
- Gloves: Nitrile (8-mil thickness) for solvent resistance .
- Lab Coat: Chemical-resistant apron for splash protection.
- Ventilation: Conduct reactions in a fume hood (≥100 fpm face velocity) .
Q. [Advanced] How can coupling reactions using this compound minimize β-hydride elimination?
Answer:
- Catalyst: PdCl₂(dppf) (0.1 mol%) in degassed DMF .
- Temperature: Maintain ≤40°C to suppress elimination pathways.
- Additives: 2,6-Lutidine (3 eq) as a proton sponge.
- Monitoring: Track C-I bond vibration at 220 cm⁻¹ via in situ Raman spectroscopy.
Yield optimization: Microwave-assisted synthesis (50W, 80°C, 20 min) .
Q. [Basic] What storage conditions prevent decomposition?
Answer:
- Temperature: -20°C in amber glass vials under argon .
- Desiccant: 3Å molecular sieves to adsorb moisture.
- Incompatibilities: Avoid strong oxidizers (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and protic solvents .
- QC Checks: Monthly TLC (hexanes:EtOAc 4:1) to detect iodide formation .
Q. [Advanced] What computational methods predict biological activity of derivatives?
Answer:
Molecular Docking: Use AutoDock Vina with MMFF94 charges against kinase targets (e.g., EGFR).
ADMET Prediction: SwissADME to flag high molecular weight (>500 Da) due to iodine.
3D-QSAR: CoMFA/CoMSIA models on analog libraries to correlate substituent effects with activity.
Validation: In vitro assays (e.g., IC₅₀ against VEGFR-2) .
Properties
IUPAC Name |
tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMNRHLZXJDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433567 | |
Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-46-2 | |
Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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